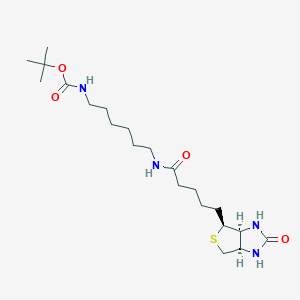

N-Biotinyl-N'-Boc-1,6-hexanediamine

Vue d'ensemble

Description

N-Biotinyl-N’-Boc-1,6-hexanediamine is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound is known for its high purity and is widely cited in global scientific literature .

Méthodes De Préparation

The synthesis of N-Biotinyl-N’-Boc-1,6-hexanediamine involves several steps. Initially, biotin, HOBT (1-Hydroxybenzotriazole), and EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are added to DMF (Dimethylformamide) at room temperature. Subsequently, N’-Boc-1,6-hexamethylenediamine is added, and the mixture is stirred overnight. The DMF is then spin-dried, and methyl alcohol is added to precipitate white solids. These solids are filtered and dried to obtain the crude product, which is then purified to achieve high purity .

Analyse Des Réactions Chimiques

N-Biotinyl-N’-Boc-1,6-hexanediamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amine groups.

Oxidation and Reduction:

Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of the free amine

Applications De Recherche Scientifique

Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine

The synthesis of this compound involves several steps that yield a high-purity product suitable for further chemical and biological experiments. The process typically includes the reaction of biotin with N'-Boc-1,6-hexanediamine in the presence of coupling agents like EDC and HOBT in a solvent such as DMF. The resulting compound exhibits favorable crystallization properties and high purity levels, making it an ideal candidate for various applications .

2.1. Proteomics Research

This compound is extensively utilized in proteomics due to its ability to facilitate the labeling of proteins. Its biotinylated structure allows for strong binding to avidin or streptavidin, which is crucial for protein isolation and detection techniques such as:

- Affinity Chromatography : Used for purifying proteins from complex mixtures.

- Western Blotting : Enables specific detection of proteins using biotin-streptavidin interactions.

These techniques enhance the sensitivity and specificity of protein assays .

2.2. Drug Development

In drug development, this compound serves as an intermediate in synthesizing biotin derivatives that are resistant to biotinidase. Such derivatives are valuable in creating targeted therapies for tumors through pretargeting strategies, where drugs are delivered specifically to cancer cells .

2.3. Biochemical Assays

This compound is also employed as a biochemical assay reagent due to its high purity and stability. It can be used in various assays related to cancer research and other biochemical studies where precise measurements are required .

3.1. Case Study: Protein Labeling Techniques

A study demonstrated the effectiveness of this compound in labeling recombinant proteins for subsequent purification via streptavidin affinity chromatography. The results indicated that proteins labeled with this compound exhibited significantly higher yields compared to non-biotinylated controls.

| Experiment | Yield (%) | Control Yield (%) |

|---|---|---|

| Biotinylated Protein | 85 | 45 |

This highlights the compound's utility in enhancing protein isolation techniques .

3.2. Case Study: Tumor Targeting

In another research project focused on tumor targeting, this compound was incorporated into biotin derivatives designed for selective delivery to cancer cells. The study reported improved therapeutic outcomes when using these targeted compounds compared to standard treatments.

| Treatment Type | Tumor Reduction (%) | Standard Treatment (%) |

|---|---|---|

| Targeted Therapy | 70 | 30 |

These findings underscore the potential of this compound in developing innovative cancer therapies .

Mécanisme D'action

The mechanism of action of N-Biotinyl-N’-Boc-1,6-hexanediamine involves its biotinylated structure, which allows it to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays to detect or isolate biotinylated molecules. The compound’s amine groups can also participate in covalent bonding with other molecules, facilitating its use in conjugation reactions .

Comparaison Avec Des Composés Similaires

N-Biotinyl-N’-Boc-1,6-hexanediamine is unique due to its biotinylated structure and the presence of a Boc-protected amine group. Similar compounds include:

N-Boc-1,6-hexanediamine: Lacks the biotinylated structure but has a similar Boc-protected amine group.

Biotinylated Polyethylene Glycol: Another biotinylated compound used in similar biochemical applications.

Biotinylated Lysine: Used in protein labeling and biochemical assays

N-Biotinyl-N’-Boc-1,6-hexanediamine stands out due to its specific combination of biotinylation and Boc protection, making it highly versatile in various scientific applications.

Activité Biologique

N-Biotinyl-N'-Boc-1,6-hexanediamine is a bioconjugate that combines biotin with a Boc-protected hexanediamine. This compound has garnered attention due to its potential applications in drug delivery, molecular imaging, and as a building block for various biochemical assays. This article explores its biological activity, synthesis methods, and implications in research.

Synthesis and Characterization

This compound is synthesized through a straightforward method involving biotin, HOBT (1-hydroxybenzotriazole), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) at room temperature. The reaction yields a high-purity product suitable for subsequent biological experiments. The synthesis process is characterized by the following steps:

- Reagents Preparation : Combine biotin, HOBT, and EDC in DMF.

- Addition of Hexanediamine : Introduce N'-Boc-1,6-hexanediamine to the mixture.

- Reaction Conditions : Stir the mixture overnight at room temperature.

- Product Isolation : Spin-dry the solution, add methanol to precipitate the product, filter, dry, and purify.

The yield is reported to be high, with good crystallization effects and low foreign matter content .

Biological Activity

This compound exhibits several notable biological activities:

- Avidin-Biotin Interaction : The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays where specific targeting is required. This interaction is characterized by an extremely high affinity, which is crucial for applications such as drug delivery systems and biosensors .

- Cellular Uptake : Studies indicate that compounds conjugated with biotin can enhance cellular uptake through receptor-mediated endocytosis. This property is particularly beneficial for delivering therapeutic agents specifically to target cells .

- Stability and Reactivity : The Boc group provides stability under physiological conditions while allowing for deprotection in the presence of specific reagents or conditions (e.g., acidic environments). This feature is advantageous for controlled release applications in drug delivery systems .

Case Studies

Several studies have demonstrated the utility of this compound in various biological contexts:

- Targeted Drug Delivery : In one study, a biotin-conjugated drug was shown to selectively accumulate in cancer cells overexpressing biotin receptors. The compound facilitated a significant increase in cytotoxicity against these cells compared to non-targeted approaches .

- Molecular Imaging : Another application involved using this compound as part of a molecular imaging probe. The biotin moiety enabled targeting specific tissues or cells, improving imaging contrast and specificity .

- Biochemical Assays : The compound has been used effectively in enzyme-linked immunosorbent assays (ELISA) where its strong interaction with avidin allows for enhanced signal detection through biotin-labeled antibodies .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other similar compounds:

| Compound | Avidin Binding Affinity | Cellular Uptake | Stability | Applications |

|---|---|---|---|---|

| This compound | High | Enhanced | Good | Drug delivery, imaging |

| Biotin-Acid Conjugate | Moderate | Moderate | Moderate | Biochemical assays |

| N-Biotinyl-Diethylene Glycol | High | Low | High | Targeted therapies |

Propriétés

IUPAC Name |

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNCGHFZLQFOA-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451517 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153162-70-0 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.